5-Allyl-2-fluoro-1,3-dimethylbenzene
Description
5-Allyl-2-fluoro-1,3-dimethylbenzene (CAS# 1256479-62-5) is a fluorinated aromatic compound featuring a benzene ring substituted with two methyl groups at positions 1 and 3, a fluorine atom at position 2, and an allyl group (-CH₂-CH₂-CH₂) at position 5. Its molecular formula is C₁₁H₁₃F, with a molecular weight of 164.22 g/mol.
Properties
IUPAC Name |
2-fluoro-1,3-dimethyl-5-prop-2-enylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F/c1-4-5-10-6-8(2)11(12)9(3)7-10/h4,6-7H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSINEHMQTVMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyl-2-fluoro-1,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene derivatives react with alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Allyl-2-fluoro-1,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of 5-Allyl-2-fluoro-1,3-dimethylbenzoic acid.
Reduction: Formation of 5-Propyl-2-fluoro-1,3-dimethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
5-Allyl-2-fluoro-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Allyl-2-fluoro-1,3-dimethylbenzene involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The allyl group provides a site for further chemical modifications, enhancing the compound’s versatility in synthetic applications .
Comparison with Similar Compounds
Fluorinated Dimethylbenzenes
2-Fluoro-1,3-dimethylbenzene (CAS# 443-88-9)
- Structure : Lacks the allyl group at position 5.
- Water Solubility : 0.46 mmol/L, associated with GABAA receptor potentiation .
- Receptor Activity : Acts as a low-affinity modulator of GABAA receptors, with solubility thresholds critical for biological activity.
- Physicochemical Properties : Smaller molecular volume compared to allyl-substituted analogs, leading to higher solubility.
5-Allyl-2-fluoro-1,3-dimethylbenzene
- Water Solubility: Not explicitly reported, but the bulky allyl group likely reduces solubility compared to 2-fluoro-1,3-dimethylbenzene.
Halogen-Substituted Dimethylbenzenes
2-Bromo-1,3-dimethylbenzene (CAS# 576-22-7)
This compound
- Safety: Fluorine and allyl substituents likely reduce toxicity compared to brominated analogs. No specific safety data is available, but standard precautions for fluorinated aromatics apply.
Thioether-Substituted Analogs
5-(Ethylthio)-2-fluoro-1,3-dimethylbenzene (CAS# 252555-37-6)
Parent Dimethylbenzenes (Xylenes)
m-Xylene (1,3-Dimethylbenzene)
- Structure: No fluorine or allyl substituents.
- Applications : Industrial solvent; lacks biological activity due to absence of polar substituents .
- Solubility : ~0.20 mmol/L in water, lower than fluorinated derivatives but higher than brominated analogs .
Data Table: Comparative Properties
| Compound | CAS# | Substituents | Molecular Weight (g/mol) | Water Solubility (mmol/L) | Receptor Activity | Safety Notes |
|---|---|---|---|---|---|---|
| This compound | 1256479-62-5 | F, 2x CH₃, Allyl | 164.22 | Not reported | Not studied | Standard fluorocarbon handling |
| 2-Fluoro-1,3-dimethylbenzene | 443-88-9 | F, 2x CH₃ | 140.18 | 0.46 | GABAA modulator | Low toxicity |
| 2-Bromo-1,3-dimethylbenzene | 576-22-7 | Br, 2x CH₃ | 199.06 | 0.10 | Inactive | Severe eye/skin hazards |
| 5-(Ethylthio)-2-fluoro-1,3-dimethylbenzene | 252555-37-6 | F, 2x CH₃, S-C₂H₅ | 184.27 | Not reported | Not studied | Thioether precautions |
| m-Xylene | 108-38-3 | 2x CH₃ | 106.17 | 0.20 | None | Flammable solvent |
Key Findings and Implications
- Solubility-Activity Relationship : Fluorinated derivatives with solubility >0.46 mmol/L (e.g., 2-fluoro-1,3-dimethylbenzene) exhibit GABAA receptor modulation, while less soluble analogs (e.g., brominated compounds) lack efficacy . The allyl-substituted compound’s solubility remains unconfirmed but is hypothesized to fall below this threshold due to steric bulk.
- Synthetic Considerations : Allyl groups may require specialized synthesis routes (e.g., allylation reactions), contrasting with thioether derivatives synthesized via nucleophilic substitution .
- Safety Profiles : Brominated analogs demand rigorous safety protocols, whereas fluorinated compounds like this compound pose lower immediate risks .
Biological Activity
5-Allyl-2-fluoro-1,3-dimethylbenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of fluoro-substituted aromatic compounds. Its structure can be represented as follows:
- Chemical Formula : C₁₁H₁₃F
- Molecular Weight : 168.22 g/mol
The presence of the allyl group and a fluorine atom contributes to its unique reactivity and interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various compounds for their ability to inhibit bacterial growth, this compound showed promising results against several strains of bacteria, including:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been explored in vitro. In a series of experiments conducted on human cancer cell lines, the compound demonstrated cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 20 |
The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation as a therapeutic agent.
The proposed mechanism by which this compound exerts its biological effects includes:
- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways, potentially modulating their activity.
- Enzyme Inhibition : It has been suggested that the compound inhibits key enzymes involved in metabolic processes within cells, contributing to its anticancer and antimicrobial effects.
Further research is needed to elucidate the precise molecular targets and pathways affected by this compound.
Study on Anticancer Effects
In a notable case study published in Cancer Research, researchers evaluated the effects of this compound on tumor growth in xenograft models. The study found that treatment with the compound led to a significant reduction in tumor volume compared to controls. The authors concluded that this compound warrants further investigation as a potential anticancer drug candidate .
Neurotoxicity Assessment
Another study focused on the neurotoxicological profile of this compound using human induced pluripotent stem cells (iPSCs). The results indicated low toxicity levels at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
